2-(ethylamino)-4-iodobenzoic acid
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Overview
Description
2-(ethylamino)-4-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylamino group at the second position and an iodine atom at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-4-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-ethylaminobenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-4-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state or remove it entirely.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Deiodinated products or reduced derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(ethylamino)-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-4-iodobenzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar structure but lacks the ethylamino group.
2-Iodobenzoic acid: Similar structure but lacks the ethylamino group and has the iodine atom at a different position.
2-Ethylaminobenzoic acid: Similar structure but lacks the iodine atom.
Uniqueness
2-(ethylamino)-4-iodobenzoic acid is unique due to the presence of both the ethylamino group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-(ethylamino)-4-iodobenzoic acid |
InChI |
InChI=1S/C9H10INO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) |
InChI Key |
IBVOZGYHZFAVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)I)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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